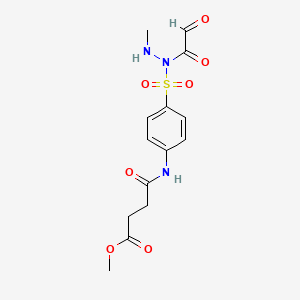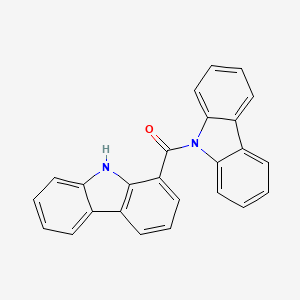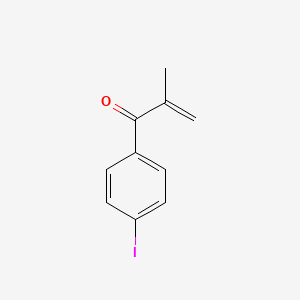silane CAS No. 79841-59-1](/img/structure/B14427896.png)
[3,3-Bis(4-methoxyphenyl)-2-phenylthiiran-2-yl](trimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Bis(4-methoxyphenyl)-2-phenylthiiran-2-ylsilane is an organosilicon compound characterized by the presence of a thiirane ring and multiple aromatic groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(4-methoxyphenyl)-2-phenylthiiran-2-ylsilane typically involves the reaction of trimethylsilyl chloride with a thiirane derivative in the presence of a base. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as column chromatography, can further enhance the quality and purity of the final product.
Types of Reactions:
Oxidation: The thiirane ring in 3,3-Bis(4-methoxyphenyl)-2-phenylthiiran-2-ylsilane can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiirane ring to a thiol or sulfide. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The aromatic groups in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; room temperature to mild heating.
Reduction: Lithium aluminum hydride, sodium borohydride; room temperature to reflux conditions.
Substitution: Nitric acid, halogens; room temperature to mild heating.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Nitrated or halogenated aromatic derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, 3,3-Bis(4-methoxyphenyl)-2-phenylthiiran-2-ylsilane serves as a versatile building block for the construction of more complex molecules
Biology and Medicine: The compound’s potential bioactivity is being explored in medicinal chemistry, particularly in the development of novel pharmaceuticals. Its ability to undergo various chemical transformations makes it a valuable intermediate in drug synthesis.
Industry: In materials science, 3,3-Bis(4-methoxyphenyl)-2-phenylthiiran-2-ylsilane is used in the production of advanced materials, such as polymers and coatings, where its unique properties can enhance material performance.
Mecanismo De Acción
The mechanism by which 3,3-Bis(4-methoxyphenyl)-2-phenylthiiran-2-ylsilane exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The thiirane ring and aromatic groups can participate in binding interactions, while the trimethylsilyl group can influence the compound’s reactivity and stability. These interactions can modulate biological pathways and lead to specific pharmacological effects.
Comparación Con Compuestos Similares
3,3-Bis(4-methoxyphenyl)-2-phenylthiiran-2-ylgermane: Similar structure but with a germanium atom instead of silicon.
3,3-Bis(4-methoxyphenyl)-2-phenylthiiran-2-ylstannane: Similar structure but with a tin atom instead of silicon.
Uniqueness: 3,3-Bis(4-methoxyphenyl)-2-phenylthiiran-2-ylsilane is unique due to the presence of the silicon atom, which imparts distinct chemical and physical properties compared to its germanium and tin analogs. The silicon atom can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes.
Propiedades
Número CAS |
79841-59-1 |
|---|---|
Fórmula molecular |
C25H28O2SSi |
Peso molecular |
420.6 g/mol |
Nombre IUPAC |
[3,3-bis(4-methoxyphenyl)-2-phenylthiiran-2-yl]-trimethylsilane |
InChI |
InChI=1S/C25H28O2SSi/c1-26-22-15-11-19(12-16-22)24(20-13-17-23(27-2)18-14-20)25(28-24,29(3,4)5)21-9-7-6-8-10-21/h6-18H,1-5H3 |
Clave InChI |
AJTHCWOJQSTLHB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2(C(S2)(C3=CC=CC=C3)[Si](C)(C)C)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propanoic acid, 3-[(1-piperidinylthioxomethyl)thio]-](/img/structure/B14427813.png)

![3-[(N-Acetylphenylalanyl)amino]-3-methoxy-2-oxoazetidine-1-sulfonic acid](/img/structure/B14427819.png)







![N-({5-[(7-Chloroquinolin-4-yl)amino]-2-hydroxyphenyl}methyl)-N-ethyl-4-methylpiperazine-1-carboxamide](/img/structure/B14427873.png)
![4-[Chloro(difluoro)methoxy]phenol](/img/structure/B14427882.png)


